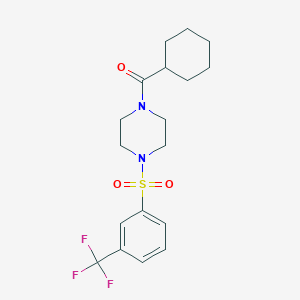

Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

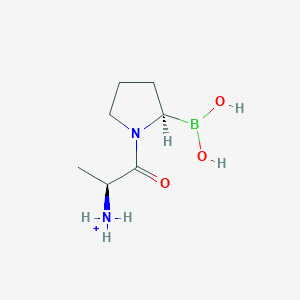

El Antagonista del receptor CB1 1 es un compuesto que se dirige al receptor cannabinoide 1 (CB1R), que es un receptor acoplado a proteína G que se encuentra principalmente en el sistema nervioso central y el sistema nervioso periférico. Este receptor participa en varios procesos fisiológicos, incluida la regulación del apetito, la sensación de dolor, el estado de ánimo y la memoria. El Antagonista del receptor CB1 1 está diseñado para inhibir la actividad del CB1R, lo que lo convierte en un posible agente terapéutico para afecciones como la obesidad, los trastornos metabólicos y los trastornos por uso de sustancias .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del Antagonista del receptor CB1 1 generalmente implica múltiples pasos, incluida la formación de intermediarios clave y reacciones de acoplamiento finales. La ruta de síntesis puede comenzar con la preparación de un andamiaje central, seguido de modificaciones de grupos funcionales para introducir los sustituyentes deseados. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y controles de temperatura específicos para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial: La producción industrial del Antagonista del receptor CB1 1 implica ampliar la síntesis de laboratorio a una escala mayor. Esto requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para cumplir con los estándares regulatorios. Las técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas se utilizan comúnmente para garantizar la consistencia y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Antagonista del receptor CB1 1 puede someterse a varias reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno en la molécula, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, generalmente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Reemplazo de un grupo funcional por otro, lo que se puede lograr utilizando reactivos nucleofílicos o electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores.

Sustitución: Nucleófilos como la azida de sodio o electrófilos como los haluros de alquilo.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en el Antagonista del receptor CB1 1 y de los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

El Antagonista del receptor CB1 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como herramienta para estudiar la relación estructura-actividad de los receptores cannabinoides y para desarrollar nuevos agentes terapéuticos.

Biología: Ayuda a comprender el papel del CB1R en varios procesos fisiológicos y enfermedades.

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de la obesidad, los trastornos metabólicos y los trastornos por uso de sustancias.

Industria: Utilizado en el desarrollo de productos farmacéuticos que se dirigen al CB1R.

Mecanismo De Acción

El Antagonista del receptor CB1 1 ejerce sus efectos al unirse al receptor cannabinoide 1 e inhibir su actividad. Este receptor está acoplado a través de proteínas G e inhibe la adenilato ciclasa, lo que lleva a una disminución de los niveles de monofosfato de adenosina cíclico (AMPc). Además, la activación del CB1R afecta a varias vías de señalización, incluida la proteína quinasa activada por mitógeno (MAPK) y la modulación del canal de calcio. Al bloquear el CB1R, el Antagonista del receptor CB1 1 puede modular estas vías y producir efectos terapéuticos .

Compuestos Similares:

Rimonabant: Un antagonista selectivo del CB1R con un perfil de agonista inverso, previamente investigado para tratar la obesidad y los trastornos metabólicos.

AM251: Otro antagonista del CB1R utilizado en la investigación para estudiar los efectos de la inhibición del CB1R.

Taranabant: Similar al rimonabant, utilizado en la investigación por sus efectos sobre el metabolismo y el gasto energético

Singularidad del Antagonista del receptor CB1 1: El Antagonista del receptor CB1 1 es único en su afinidad de unión específica y selectividad para el CB1R, lo que puede resultar en menos efectos secundarios en comparación con otros antagonistas como el rimonabant. Su perfil de antagonista neutral lo convierte en un candidato prometedor para aplicaciones terapéuticas sin los efectos adversos asociados con los agonistas inversos .

Comparación Con Compuestos Similares

Rimonabant: A selective CB1R antagonist with an inverse agonist profile, previously investigated for treating obesity and metabolic disorders.

AM251: Another CB1R antagonist used in research to study the effects of CB1R inhibition.

Taranabant: Similar to rimonabant, used in research for its effects on metabolism and energy expenditure

Uniqueness of CB1R Antagonist 1: CB1R antagonist 1 is unique in its specific binding affinity and selectivity for CB1R, which may result in fewer side effects compared to other antagonists like rimonabant. Its neutral antagonist profile makes it a promising candidate for therapeutic applications without the adverse effects associated with inverse agonists .

Propiedades

Fórmula molecular |

C18H23F3N2O3S |

|---|---|

Peso molecular |

404.4 g/mol |

Nombre IUPAC |

cyclohexyl-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |

InChI |

InChI=1S/C18H23F3N2O3S/c19-18(20,21)15-7-4-8-16(13-15)27(25,26)23-11-9-22(10-12-23)17(24)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2 |

Clave InChI |

CRXJBISLCDTJDM-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-chloroanilino)-4-hydroxy-5-[(E)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate](/img/structure/B10819919.png)

![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;methane;hydrochloride](/img/structure/B10819936.png)

![[(2R,3S,4S,5S,6S,8S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819953.png)

![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10819972.png)

![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B10819987.png)

![4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol](/img/structure/B10819995.png)

![(S)-4-[(S)-2-((S)-1-Formyl-4-guanidino-butylcarbamoyl)-pyrrolidin-1-yl]-4-oxo-3-(2-propyl-pentanoylamino)-butyric acid methyl ester](/img/structure/B10820004.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10820012.png)